(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety at the 3-position, linked via a methanone bridge to a 2-phenylthiazole group at the 4-position. The oxadiazole ring, known for its metabolic stability and hydrogen-bonding capabilities, combined with the thiazole’s aromatic and electronic properties, makes this compound a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(20-7-6-12(8-20)14-17-10-22-19-14)13-9-23-15(18-13)11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPNXCVGSYUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases .
Mode of Action
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone interacts with GPBAR1 as a non-steroidal agonist . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon .
Biochemical Pathways
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone affects multiple metabolic pathways. For instance, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Pharmacokinetics
The related compounds 9 and 10, which share a similar scaffold, suggest that this class of compounds might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The molecular and cellular effects of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which in turn lowers blood glucose and insulin levels while increasing insulin sensitivity .
Action Environment
It is known that the efficacy of gpbar1 agonists can be influenced by factors such as diet and the presence of other medications .
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a hybrid molecule that incorporates both oxadiazole and thiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Oxadiazole Moiety: Known for its role in anticancer and antimicrobial activities.
- Thiazole Moiety: Associated with various pharmacological effects including anticonvulsant and anti-inflammatory properties.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer potential by targeting various enzymes involved in cancer cell proliferation. The incorporation of the thiazole group enhances this activity by providing additional binding sites for interaction with cancer-related proteins.
-
Mechanisms of Action:
- Inhibition of thymidylate synthase and HDAC (Histone Deacetylase) enzymes.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
-
Case Studies:
- A study demonstrated that similar oxadiazole-thiazole hybrids significantly inhibited the growth of pancreatic cancer cell lines (PANC-1) through apoptotic signaling pathways .
- Another investigation highlighted the ability of oxadiazole derivatives to suppress tumor growth in xenograft models, showcasing their potential as lead compounds in cancer therapy .
Antimicrobial Activity
The compound shows promising antimicrobial properties against various pathogens. The oxadiazole scaffold has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell walls.
-
Mechanisms of Action:
- Disruption of bacterial membrane integrity.
- Inhibition of nucleic acid synthesis.
- Research Findings:
Anticonvulsant Activity
Thiazole-containing compounds have been recognized for their anticonvulsant properties. The combination with oxadiazole may enhance these effects.
-
Mechanisms of Action:
- Modulation of neurotransmitter release and ion channel activity.
- Clinical Relevance:
Data Summary Table
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole and oxadiazole derivatives exhibit significant anticonvulsant properties. The incorporation of the pyrrolidine moiety in these compounds has been linked to enhanced activity against seizures. For instance, a study demonstrated that thiazole-integrated pyrrolidinone analogues showed promising anticonvulsant effects with median effective doses significantly lower than standard medications like ethosuximide .
Anticancer Properties
The thiazole and oxadiazole frameworks are known for their anticancer activities. Several studies have reported that compounds with these moieties can inhibit cancer cell proliferation across various types of cancer cells, including breast, prostate, and liver cancers. For example, thiazole-pyridine hybrids have shown better efficacy than traditional chemotherapeutics like 5-fluorouracil against specific cancer cell lines .
Anti-inflammatory Effects
Compounds containing oxadiazole rings have been explored for their anti-inflammatory properties. The structural features of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone suggest potential interactions with inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Case Study 1: Anticonvulsant Screening
In a systematic screening of thiazole derivatives, a specific analogue featuring the pyrrolidine ring exhibited a median effective dose of 18.4 mg/kg in the PTZ-induced seizure model, demonstrating its potential as an anticonvulsant agent . The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole and pyrrolidine components could optimize efficacy.
Case Study 2: Anticancer Activity in Cell Lines
A recent study evaluated the cytotoxic effects of various thiazole-pyridine derivatives on multiple cancer cell lines (MCF-7, HepG2). One compound demonstrated an IC₅₀ value of 5.71 μM against breast cancer cells, outperforming established treatments . This highlights the therapeutic potential of derivatives based on the thiazole and oxadiazole structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with the most relevant compound identified in the evidence:
Structural and Molecular Comparison
*Estimated based on structural analysis due to absence of explicit data.
Implications of Structural Differences
This could improve binding to hydrophobic pockets in biological targets.
Oxadiazole Modifications :
- S069-4728’s pyrazine-substituted oxadiazole introduces additional nitrogen atoms, which may facilitate hydrogen bonding or metal coordination. In contrast, the target compound’s simpler oxadiazole lacks this feature, possibly favoring metabolic stability .
Molecular Weight and Lipophilicity :
- The higher molecular weight and nitrogen content of S069-4728 (356.4 g/mol vs. ~326.4 g/mol) suggest increased polarity, which might affect membrane permeability.
Q & A
Basic: What are the optimized synthetic routes for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone, considering heterocyclic stability during prolonged reflux conditions?
Answer:
The synthesis of heterocyclic compounds like this methanone derivative requires careful optimization of reaction conditions to preserve ring stability. Key steps include:
- Reflux in xylene with chloranil (1.4 mmol) for 25–30 hours to ensure complete cyclization and oxidation .
- Post-reaction treatment with 5% NaOH to neutralize acidic byproducts, followed by repeated washing and drying over anhydrous Na₂SO₄ .
- Purification via recrystallization from methanol or a DMF–EtOH (1:1) mixture to isolate the product .
- Monitor reaction progress using thin-layer chromatography (TLC) with iodine vapor visualization, as demonstrated in pyrazol-3-one synthesis .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro assays?
Answer:
Contradictions in bioactivity data often arise from variations in experimental design. To address this:
- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration), and incubation times .
- Validate with orthogonal assays : Pair enzyme inhibition studies with cell viability assays (e.g., MTT) to confirm specificity .
- Statistical analysis : Use ANOVA or mixed-effects models to account for variability in replicates, as seen in split-plot experimental designs .
Basic: What spectroscopic and chromatographic techniques are recommended for structural confirmation post-synthesis?
Answer:
- ¹H/¹³C NMR : Identify pyrrolidine and thiazole proton environments, with comparison to analogs like (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidinyl)methanone .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations .
- TLC validation : Use toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as a solvent system and iodine vapor for spot visualization .
Advanced: What methodologies are suitable for evaluating the environmental fate and ecotoxicological impact of this compound?
Answer:
Long-term environmental studies should be designed to assess:
- Abiotic transformations : Hydrolysis, photolysis, and adsorption in soil/water matrices under varying pH and temperature .
- Biotic interactions : Use microcosm experiments to study microbial degradation and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Risk assessment : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity thresholds based on structural analogs .
Basic: What protocols ensure stable storage and handling of this compound in laboratory settings?
Answer:
- Storage : Keep in anhydrous conditions (desiccated) at 4°C to prevent hydrolysis of the oxadiazole ring .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the thiazole moiety .
- Safety : Refer to SDS guidelines for heterocyclic thiols, including PPE (gloves, goggles) and emergency procedures .
Advanced: How can computational approaches predict the binding affinity of this compound to target enzymes?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with active sites of kinases or proteases, leveraging the oxadiazole-thiazole scaffold’s electron-rich regions .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding persistence, as applied to pyrazole derivatives .
- QSAR modeling : Correlate substituent effects (e.g., phenyl vs. methyl groups) with bioactivity data from triazole-thiol analogs .
Basic: What strategies improve yield in multi-step syntheses involving oxadiazole and thiazole rings?
Answer:
- Stepwise purification : Isolate intermediates (e.g., 3-(1,2,4-oxadiazol-3-yl)pyrrolidine) before coupling with the thiazole moiety to reduce side reactions .
- Catalyst optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) in cyclocondensation steps to enhance reaction rates .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core modifications : Synthesize analogs with substituted phenyl groups (e.g., 4-fluoro, 3-nitro) on the thiazole ring to assess electronic effects .
- Bioisosteric replacement : Replace the oxadiazole with a 1,2,4-triazole to compare potency and solubility .
- In vivo validation : Test top candidates in rodent models for pharmacokinetics (e.g., bioavailability, half-life) .
Basic: What analytical techniques quantify trace impurities in the final product?
Answer:
- HPLC-MS : Use a C18 column with acetonitrile/water gradient elution to detect and quantify unreacted intermediates .
- Elemental analysis : Verify purity (>95%) by comparing calculated vs. observed C/H/N/S percentages .
Advanced: What mechanistic studies elucidate the role of the oxadiazole-thiazole scaffold in biological activity?
Answer:
- Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to determine competitive/non-competitive inhibition modes .
- Fluorescence quenching : Monitor binding to serum albumin to assess pharmacokinetic properties .
- Metabolite profiling : Use LC-HRMS to identify oxidative metabolites in hepatic microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
